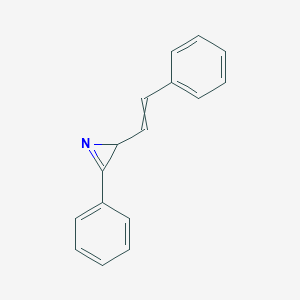
3-Phenyl-2-(2-phenylethenyl)-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is an organic compound characterized by its azirene ring structure, which is a three-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(2-phenylethenyl)-2H-azirene typically involves the reaction of (E)-3-phenyl-2-propenal with 1,2-ethanedithiol in the presence of boron trifluoride etherate. The reaction is carried out in chloroform at room temperature, resulting in the formation of 2-(2-phenylethenyl)-1,3-dithiolane . This intermediate is then subjected to further reactions to form the desired azirene compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with dipolarophiles like nitrones or diazo compounds. For example:
text3-Phenyl-2-(2-phenylethenyl)-2H-azirene + Nitrone → Pyrimidine derivative
This reaction proceeds via a concerted mechanism, where the azirine’s electron-deficient nitrogen facilitates nucleophilic attack, followed by ring expansion .
Key Data:
| Reaction Partner | Product Class | Conditions | Reference |
|---|---|---|---|
| Nitrones | Pyrimidines | 70°C, acetonitrile | |
| Diazoalkanes | Triazoles | Room temperature, DCM |
Radical-Mediated Dimerization
Under oxidative conditions (e.g., triethylamine/O₂), the compound undergoes dimerization via radical intermediates. EPR studies confirm the involvement of nitroxyl radicals (Et₂N-O- ) during this process .
Mechanism Highlights:
-
Radical Initiation: Triethylamine oxidizes to N,N-diethylhydroxylamine, generating Et₂N-O- .
-
Azirine Activation: The radical abstracts a hydrogen from the azirine, forming a resonance-stabilized azirinyl radical.
-
Dimerization: Two azirinyl radicals couple to form a bicyclic pyrimidine (e.g., 3a ) .
Nucleophilic Attack
The azirine ring opens regioselectively with nucleophiles (e.g., hydroxylamine):
textThis compound + NH₂OH → Aziridine derivatives (e.g., **8**)
Product distribution depends on stoichiometry:
Acid-Catalyzed Hydrolysis
In acidic media, the azirine ring hydrolyzes to form α-ketoamides:
textAzirine + H₂O/H⁺ → Phenylglyoxamide derivative
This reaction is irreversible and highly sensitive to pH.
Reactivity Trends and Substituent Effects
-
Electron-Withdrawing Groups (EWGs): Enhance electrophilicity at nitrogen, accelerating cycloadditions.
-
Conjugated Ethenyl Group: Stabilizes transition states via resonance, favoring [3+2] cycloadditions over ring-opening .
-
Steric Effects: Bulky substituents at the 2-position hinder dimerization but promote regioselective nucleophilic attacks .
Comparative Reaction Pathways
| Reaction Type | Key Intermediate | Major Product | Driving Force |
|---|---|---|---|
| Cycloaddition | Dipolar transition state | Pyrimidines/Triazoles | Electron deficiency at N |
| Radical Dimerization | Azirinyl radical | Bicyclic pyrimidines | Radical stabilization |
| Nucleophilic Ring-Opening | Aziridine | Hippuric acid derivatives | Nucleophile accessibility |
Scientific Research Applications
3-Phenyl-2-(2-phenylethenyl)-2H-azirene has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Phenyl-2-(2-phenylethenyl)-2H-azirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azirene ring can undergo ring-opening reactions, forming reactive intermediates that interact with these targets. The pathways involved include various biochemical and chemical processes that are influenced by the compound’s structure and reactivity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Phenyl-2-(2-phenylethenyl)-2H-azirene is unique due to its azirene ring structure, which imparts distinct chemical properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions and form stable derivatives makes it a valuable compound in scientific research.
Properties
CAS No. |
52179-48-3 |
|---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
3-phenyl-2-(2-phenylethenyl)-2H-azirine |
InChI |
InChI=1S/C16H13N/c1-3-7-13(8-4-1)11-12-15-16(17-15)14-9-5-2-6-10-14/h1-12,15H |
InChI Key |
KXSDRWXRKCSBGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















